[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate
Overview
Description
[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate: is a chemical compound with the molecular formula C10H18O5S . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system fused with a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ylmethanol with methanesulfonyl chloride in the presence of a base such as diisopropyl ethyl amine. The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature (25°C) and stirred overnight .
Industrial Production Methods: While specific industrial production methods for 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of bioactive molecules and drug candidates.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the spirocyclic structure of the compound can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ylmethanol: This compound is structurally similar but lacks the methanesulfonate group, making it less reactive in certain substitution reactions.
1,4-Dioxaspiro[4.5]decan-8-one: This compound contains a ketone group instead of the methanesulfonate group, leading to different reactivity and applications.
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has a carboxylate group, which can participate in different chemical reactions compared to the methanesulfonate group.
Uniqueness: [(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate is unique due to its combination of a spirocyclic structure and a methanesulfonate group. This combination imparts specific reactivity and properties that make it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-16(11,12)15-8-9-2-4-10(5-3-9)13-6-7-14-10/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMFNUVJGFAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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